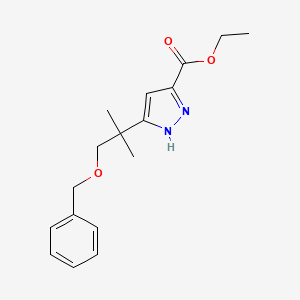
4-(Dimethylamino)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group attached to a dihydronaphthalene-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE typically involves the reaction of naphthalene derivatives with dimethylamine under controlled conditions. One common method includes the condensation of 1,2-naphthoquinone with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various naphthoquinone and hydroquinone derivatives, as well as substituted naphthalene compounds.
Applications De Recherche Scientifique
4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, enabling the compound to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biological activity and function.
Comparaison Avec Des Composés Similaires
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)phenol
- 4-(Dimethylamino)pyridine
Comparison: Compared to these similar compounds, 4-(DIMETHYLAMINO)-1,2-DIHYDRONAPHTHALENE-1,2-DIONE is unique due to its dihydronaphthalene-dione core, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
4-(dimethylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-13(2)10-7-11(14)12(15)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
Clé InChI |
ALDVFHJWLPLJHT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


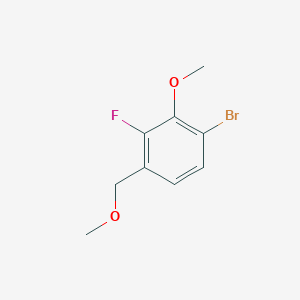

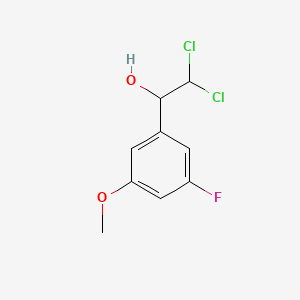
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)


![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)
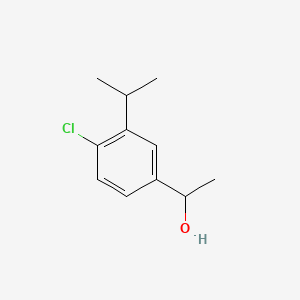
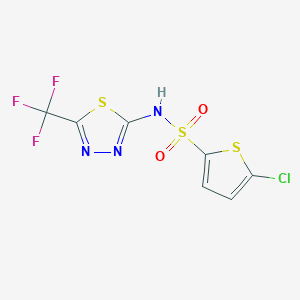
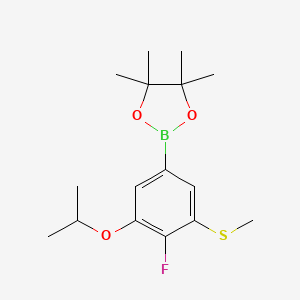
![7-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14028598.png)
